N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 667887-29-8
VCID: VC6340955
InChI: InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H15F3N4O3S
Molecular Weight: 436.41

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide

CAS No.: 667887-29-8

Cat. No.: VC6340955

Molecular Formula: C19H15F3N4O3S

Molecular Weight: 436.41

* For research use only. Not for human or veterinary use.

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide - 667887-29-8

Specification

CAS No. 667887-29-8
Molecular Formula C19H15F3N4O3S
Molecular Weight 436.41
IUPAC Name N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
Standard InChI Key YMMJRKCAGXVGCG-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key domains:

  • 4-Methylpyrimidin-2-yl group: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted with a methyl group at position 4 .

  • Sulfamoyl linker: A sulfur atom bonded to an oxygen atom and an amine group, connecting the pyrimidine ring to a phenyl group .

  • 4-(Trifluoromethyl)benzamide: A benzamide moiety with a trifluoromethyl (-CF3_3) group at the para position, enhancing lipophilicity and metabolic stability .

The SMILES representation is CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F, reflecting its connectivity .

Physicochemical Properties

Key properties are summarized below:

PropertyValueSource
Molecular Weight436.41 g/mol
Topological Polar Surface109 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
XLogP32.5
Purity (Industrial Grade)≥97%

The trifluoromethyl group increases hydrophobicity (XLogP3=2.5\text{XLogP3} = 2.5), favoring membrane permeability . The sulfamoyl and amide groups contribute to hydrogen bonding, potentially influencing target binding.

Synthesis and Characterization

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the -CF3_3 group (~110 ppm in 19F^{19}\text{F} NMR) and aromatic protons in the pyrimidine (δ 7.5–8.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 436.08 confirms the molecular weight .

Biological Activity and Mechanisms

Antibacterial and Antiviral Applications

Compounds with sulfamoyl groups, as noted in Source , often exhibit antimicrobial properties. While direct evidence for this compound is lacking, its structural similarity to YM-254890 analogs suggests potential Gq protein modulation, relevant in immune regulation .

Pharmacological Profiling

ADME Properties

  • Solubility: Moderate aqueous solubility due to the -CF3_3 group, likely requiring formulation aids for bioavailability .

  • Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, potentially extending half-life .

Toxicity Considerations

No explicit toxicity data exists, but high-purity synthesis (≥97%) minimizes impurity-related risks .

Industrial and Research Applications

Pharmaceutical Intermediate

Source identifies the compound as a key intermediate in active pharmaceutical ingredient (API) synthesis, particularly for kinase-targeted therapies .

Chemical Biology Probes

Its modular structure allows derivatization for target identification studies, akin to strategies in Source .

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